![molecular formula C18H18F6N4O2 B2778547 N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-(trifluoromethyl)benzenecarboxamide CAS No. 956754-50-0](/img/structure/B2778547.png)
N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-(trifluoromethyl)benzenecarboxamide
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Overview
Description
“N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-(trifluoromethyl)benzenecarboxamide” is a chemical compound with the molecular formula C18H18F6N4O2 and a molecular weight of 436.3515392 . It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of similar compounds involves several steps including condensation, acylation, cyclization, and hydrolysis . Functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a morpholino group, a pyrazol group, and a benzenecarboxamide group. The presence of trifluoromethyl groups in the structure suggests that the compound may have unique reactivity and physical properties.Scientific Research Applications
Lipoxygenase Inhibition
Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which play a role in inflammation and immune responses. The compound Bionet2_001188 has demonstrated inhibitory activity against lipoxygenase. Specifically:
- In Vitro and In Silico Study : Researchers evaluated the compound’s inhibitory effects on lipoxygenase. The half-maximal inhibitory concentration (IC50) for Bionet2_001188 was 219.13 μM, comparable to nordihydroguaiaretic acid (216.84 μM) . This suggests its potential as an anti-inflammatory agent.
Xanthine Oxidase Inhibition
Xanthine oxidase is an enzyme involved in purine metabolism. Inhibition of xanthine oxidase is relevant for managing conditions like gout and hyperuricemia. Here’s what we know:
- Inhibition Activity : Bionet2_001188 inhibits xanthine oxidase, with an IC50 of 230.52 μM. While its activity is lower than allopurinol (34.09 μM), it still shows promise .
Chemical Role
Understanding the compound’s chemical properties is crucialBionet2_001188 acts as a Bronsted acid , capable of donating a hydron to an acceptor . This information aids in predicting its interactions and reactivity.
Safety and Hazards
properties
IUPAC Name |
N-[[1-methyl-5-morpholin-4-yl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F6N4O2/c1-27-16(28-6-8-30-9-7-28)13(14(26-27)18(22,23)24)10-25-15(29)11-2-4-12(5-3-11)17(19,20)21/h2-5H,6-10H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGRJWBBIXQISX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CNC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-(trifluoromethyl)benzenecarboxamide |
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